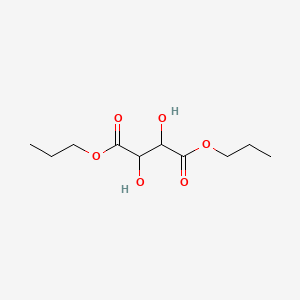
Dipropyl tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl tartrate is an organic compound with the molecular formula C10H18O6. It is a diester of tartaric acid, featuring two propyl groups attached to the carboxyl groups of tartaric acid. This compound is known for its chiral properties, making it valuable in various asymmetric synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropyl tartrate can be synthesized through the esterification of tartaric acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of tartaric acid to this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous distillation to remove water and drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Dipropyl tartrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dipropyl tartrate has several applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: Its chiral properties make it useful in the study of enzyme interactions and stereospecific biological processes.
Medicine: It is employed in the synthesis of chiral drugs, where the specific enantiomeric form is crucial for the drug’s efficacy.
Industry: Used in the production of chiral catalysts and as a resolving agent for racemic mixtures.
Mechanism of Action
The mechanism of action of dipropyl tartrate in asymmetric synthesis involves its role as a chiral ligand. When used in conjunction with metal catalysts, such as titanium isopropoxide, it facilitates the formation of chiral products by inducing asymmetry in the reaction environment. This is particularly evident in reactions like the Sharpless epoxidation, where this compound helps produce enantiomerically pure epoxides.
Comparison with Similar Compounds
Similar Compounds
- Diisopropyl tartrate
- Diethyl tartrate
- Dimethyl tartrate
Comparison
Dipropyl tartrate is unique due to its specific propyl ester groups, which can influence the steric and electronic properties of the compound. Compared to diisopropyl tartrate, this compound may offer different reactivity and selectivity in certain reactions due to the longer alkyl chain. Diethyl and dimethyl tartrates, with shorter alkyl chains, may exhibit different solubility and reactivity profiles.
Properties
CAS No. |
4181-80-0 |
|---|---|
Molecular Formula |
C10H18O6 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
dipropyl 2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C10H18O6/c1-3-5-15-9(13)7(11)8(12)10(14)16-6-4-2/h7-8,11-12H,3-6H2,1-2H3 |
InChI Key |
WCHBXSPACACNBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(C(C(=O)OCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















